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molecular formula C11H7NO2 B8378683 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione

4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No. B8378683
M. Wt: 185.18 g/mol
InChI Key: WSPNVVPZWSGCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04198414

Procedure details

Generally speaking, the reaction of a 1,2-dihydroquinoline (II) with oxalyl chloride (III) to give a 4-H-pyrrolo[3,2,1-ij]quinolin-1,2-dione (I) is carried out in a dry aprotic solvent by the dropwise addition of a solution of the 1,2-dihydroquinoline in the same solvent to the stirred solution of oxalyl chloride in an inert atmosphere at or near room temperature. Subsequent to the addition the reaction mixture is briefly stirred at ambient temperature and then at gentle reflux to complete the reaction. The solvent is stripped from the reaction mixture at reduced pressure to give a solid residue which on crystallization from a selected solvent or solvent system furnishes the 4-pyrrolo[3,2,1-ij]quinoline-1,2-dione I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH2:2]1.[C:11](Cl)(=[O:15])[C:12](Cl)=[O:13]>>[C:11]1(=[O:15])[C:9]2=[C:10]3[C:5](=[CH:6][CH:7]=[CH:8]2)[CH:4]=[CH:3][CH2:2][N:1]3[C:12]1=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(C(N2CC=CC3=CC=CC1=C23)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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